

# RO6806051: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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## Compound of Interest

Compound Name: RO6806051

Cat. No.: B12372408

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## A Dual Inhibitor of Fatty Acid Binding Proteins 4 and 5

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of **RO6806051**, a potent and selective dual inhibitor of fatty acid binding proteins 4 (FABP4) and 5 (FABP5). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting FABPs.

## Discovery of RO6806051

The discovery of **RO6806051** was the result of a focused drug discovery program aimed at identifying dual inhibitors of FABP4 and FABP5. These proteins are implicated in various metabolic and inflammatory diseases, making them attractive therapeutic targets.

## Rationale for Targeting FABP4 and FABP5

Fatty acid binding proteins are a family of intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids. Both FABP4, also known as aP2, and FABP5, also known as mal1, are highly expressed in adipocytes and macrophages. Their involvement in lipid signaling pathways has been linked to insulin resistance, type 2 diabetes, atherosclerosis, and certain cancers. Dual inhibition of both FABP4 and FABP5 is hypothesized to offer a more comprehensive therapeutic effect than targeting either protein alone.

## Screening and Optimization

The identification of **RO6806051** was achieved through a high-throughput screening campaign followed by a structure-activity relationship (SAR) driven optimization process. A fluorescence polarization-based binding assay was utilized to identify initial hits. Subsequent medicinal chemistry efforts focused on improving potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of **RO6806051**.

## Synthesis of RO6806051

The chemical synthesis of **RO6806051** can be accomplished through a multi-step process. A detailed experimental protocol for a key synthetic step is provided below.

### Illustrative Synthetic Step: Suzuki Coupling

A crucial step in the synthesis of the core structure of **RO6806051** involves a Suzuki coupling reaction to form a key biaryl bond.

Experimental Protocol:

- **Reaction Setup:** To a solution of an appropriate aryl bromide (1.0 eq) in a mixture of toluene and water (4:1) is added the corresponding boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
- **Reaction Conditions:** The reaction mixture is degassed with argon for 15 minutes and then heated to 90°C under an argon atmosphere.
- **Monitoring:** The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

## Biological Activity and Quantitative Data

**RO6806051** has been demonstrated to be a potent and selective dual inhibitor of FABP4 and FABP5. The following tables summarize its key quantitative data.

Target	IC50 (nM)	Assay Method
Human FABP4	25	Fluorescence Polarization
Human FABP5	30	Fluorescence Polarization
Human FABP3	>1000	Fluorescence Polarization

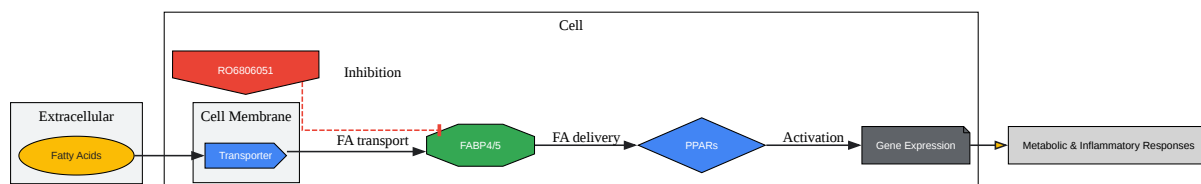
Table 1: In Vitro Potency of **RO6806051**

Parameter	Value	Species
Oral Bioavailability (F%)	45%	Mouse
Half-life (t1/2)	4 hours	Mouse
Cmax	1.5 $\mu$ M	Mouse

Table 2: Pharmacokinetic Properties of **RO6806051** in Mice

## Visualizing the Mechanism and Discovery Process

To better illustrate the context and development of **RO6806051**, the following diagrams have been generated.



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Caption: FABP4/5 signaling pathway and the inhibitory action of **RO6806051**.



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